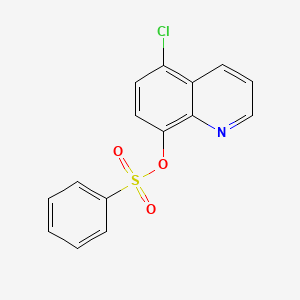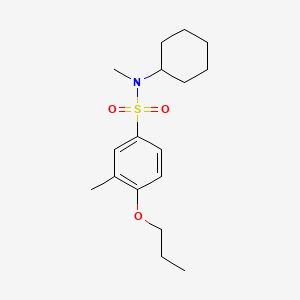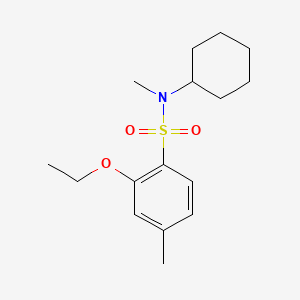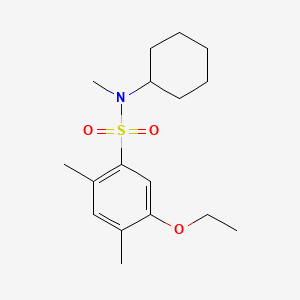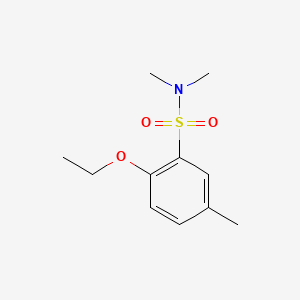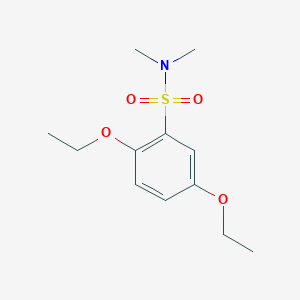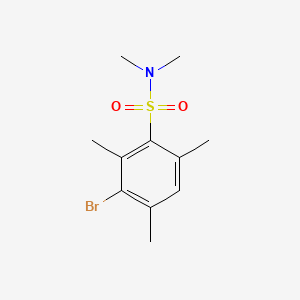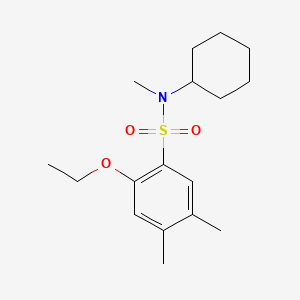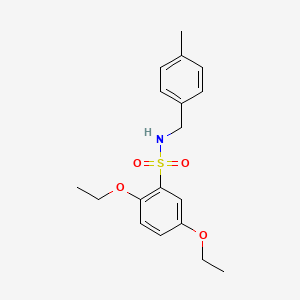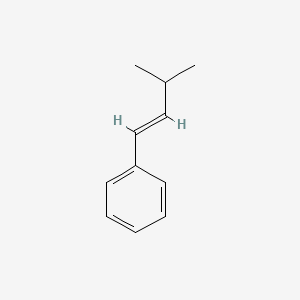
3-Methyl-1-phenylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenylbut-1-ene is an organic compound belonging to the class of styrenes, characterized by the presence of an isopropyl group attached to the beta position of the styrene molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbut-1-ene typically involves the alkylation of styrene with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where styrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic dehydrogenation of isopropylbenzene (cumene). This process involves the removal of hydrogen atoms from cumene in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting product is then purified through distillation.
化学反应分析
Types of Reactions: 3-Methyl-1-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isopropylbenzene.
Substitution: The compound can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Isopropylbenzene alcohols or ketones.
Reduction: Isopropylbenzene.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3-Methyl-1-phenylbut-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential role in biological systems as a ligand or substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its reactive double bond and isopropyl group.
作用机制
The mechanism of action of 3-Methyl-1-phenylbut-1-ene involves its interaction with molecular targets through its reactive double bond and isopropyl group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
相似化合物的比较
Styrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
alpha-Methylstyrene: Contains a methyl group at the alpha position, leading to different reactivity and applications.
beta-Methylstyrene: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and uses.
Uniqueness: 3-Methyl-1-phenylbut-1-ene is unique due to the presence of the isopropyl group at the beta position, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it distinct from other styrene derivatives and contributes to its specific applications in various fields.
属性
CAS 编号 |
1608-28-2 |
|---|---|
分子式 |
C32H22N6Na2O7S2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



